B1577253 Defensin related cryptdin

Defensin related cryptdin

Cat. No.: B1577253
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Defensin related cryptdins are mouse α-defensin antimicrobial peptides (AMPs) predominantly produced by Paneth cells in the small intestinal crypts . These peptides are key mediators of innate immunity, providing host defense against oral infections and helping to shape the composition of the gut microbiota . Cryptdins are synthesized as inactive precursors and stored in Paneth cell granules; they are proteolytically processed to their active forms by matrix metalloproteinase-7 (MMP-7) before secretion into the crypt lumen . Of the many cryptdin isoforms identified, cryptdin-4 is notably the most potent in vitro, exhibiting broad-spectrum microbicidal activity . The primary mechanism of action for many cryptdins involves disrupting bacterial membrane integrity . Research shows that cryptdin-4 can rapidly permeabilize the outer and inner membranes of target bacteria, leading to cell death . The peptide's activity is regulated by its redox state; the oxidized form (with three disulfide bonds) and the reduced form (with free thiols) coexist in the gut and exhibit different antimicrobial mechanisms depending on environmental oxygen levels . The oxidized form may induce reactive oxygen species (ROS) under aerobic conditions, while the reduced form can maintain some activity anaerobically, potentially through DNA binding . Structurally, cryptdins are characterized by a three-stranded antiparallel β-sheet core stabilized by three invariant disulfide bonds in a Cys1-Cys6, Cys2-Cys4, Cys3-Cys5 connectivity . These peptides are encoded by a complex, rapidly evolving gene cluster on mouse chromosome 8 . Beyond direct microbial killing, cryptdins are vital for studying mucosal immunity, host-microbiota interactions, and the Paneth cell's role in intestinal health. This product is intended for research applications only.

Properties

bioactivity

Antimicrobial

sequence

CYREGGECLQRCIGLFHKIKCCK

Origin of Product

United States

Scientific Research Applications

Structural Analysis

Recent studies have elucidated the crystal structures of several cryptdins, revealing a common disulfide-stabilized structure critical for their function. For instance, Crp14 exhibits a three-stranded β-sheet core structure and forms noncanonical dimers that stabilize its antimicrobial activity . Understanding these structures is essential for developing analogs with enhanced efficacy.

Cryptdin Isoform Structure Bactericidal Activity Mechanism of Action
Crp1UnknownWeakMembrane disruption
Crp4DeterminedStrongMembrane disruption
Crp14β-sheet coreVery strongDistinct mechanisms

Bactericidal Activities

Cryptdins exhibit varying degrees of bactericidal activity against common pathogens such as Escherichia coli and Staphylococcus aureus. Studies have quantified the lethal doses required to achieve significant bacterial survival reduction . The variability in activity is influenced by factors such as sequence differences and structural stability.

Key Findings on Bactericidal Activities

  • Crp4 : Exhibits the most potent activity against both E. coli and S. aureus.
  • Crp14 : Demonstrates strong bactericidal effects, particularly effective against S. aureus.
  • Crp1 and Crp6 : Show weaker activity compared to other isoforms.

Therapeutic Applications

The unique properties of cryptdins make them promising candidates for various therapeutic applications:

  • Antimicrobial Agents : Due to their potent bactericidal properties, cryptdins could be developed into new antimicrobial therapies to combat resistant bacterial strains.
  • Vaccine Adjuvants : Research indicates that defensins may enhance vaccine efficacy by improving immune responses .
  • Modulators of Gut Microbiota : Since cryptdins influence gut microbiota composition, they could be utilized in treatments aimed at restoring gut health post-antibiotic therapy .

Case Studies

Several case studies illustrate the applications of cryptdins:

  • Infection Resistance in Mice : Transgenic mice expressing human defensin HD5 showed increased resistance to enteric infections, demonstrating the potential for using defensin analogs in enhancing host defense mechanisms .
  • Cryptdin-4 in Oral Infections : Research has shown that Cryptdin-4 is crucial in mediating immunity against oral pathogens, suggesting its application in oral health products .

Comparison with Similar Compounds

Key Research Findings

Strain-Specific Expression : C57BL/6 mice exhibit unique cryptdin 4 variants with enhanced ileal expression, suggesting genetic adaptations in antimicrobial defense .

MMP-7 Activation : Both cryptdins and HNP-1 require MMP-7 for proteolytic processing, indicating conserved activation mechanisms across species .

Neonatal Immunity : Cryptdins are secreted into the intestinal lumen in newborns before Paneth cell maturation, providing early microbial defense .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of Cryptdin

The primary method for preparing cryptdin peptides, including cryptdin 4, is solid-phase peptide synthesis using the sodium 9-fluorenylmethoxycarbonyl (Fmoc) strategy. This method allows the sequential assembly of the peptide chain on a resin support, facilitating efficient coupling and purification.

  • Instrumentation and Chemistry : Automated continuous flow peptide synthesizers (e.g., Millipore 9050) are employed. Amino acids are activated in situ using a combination of N, N-diisopropylcarbodiimide, N, N-diisopropylethylamine, and 1-hydroxybenzotriazole, which promotes efficient peptide bond formation.
  • Monitoring : Coupling yield is monitored online using quinoline yellow dye to ensure high efficiency at each step.
  • Cleavage and Deprotection : The fully assembled peptide is cleaved from the polyethylene glycol-polystyrene resin using a trifluoroacetic acid (TFA)-based cocktail (TFA-water-phenol-triisopropylsilane in an 88:5:5:2 ratio) at room temperature for 6 hours.
  • Extraction and Initial Purification : The crude peptide solution is acidified with acetic acid to 30% concentration, extracted with dichloromethane, and diluted with water to prepare for folding and further purification.

Oxidative Folding to Achieve Native Structure

Cryptdins contain six cysteine residues forming three disulfide bonds critical for their native conformation and antimicrobial activity.

  • Folding Process : Post-synthesis, peptides undergo oxidative folding to form the three disulfide bridges. This step is essential to convert the linear peptide into its biologically active, folded form.
  • Mass Confirmation : Successful folding is confirmed by a mass reduction of 6 Daltons, corresponding to the formation of three disulfide bonds.
  • Folding Conditions : Folding is typically conducted under controlled redox conditions, often involving glutathione or other thiol/disulfide exchange systems to promote correct disulfide pairing.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

After folding, cryptdins are purified to homogeneity using RP-HPLC, which separates peptides based on hydrophobicity.

  • Columns and Solvents : Vydac C-18 columns (10 mm and 22 mm diameter, 250 mm length) are used. Elution gradients typically involve water-acetonitrile mixtures with 0.1% trifluoroacetic acid or 0.13% heptafluorobutyric acid.
  • Gradient Optimization : The water-to-acetonitrile gradient is finely tuned between 1% and 0.25% per minute to optimize peak resolution.
  • Yield : For cryptdin 4, the overall yield after purification is approximately 4.1%, with 35 mg of purified folded peptide obtained from 860 mg of crude peptide.

Characterization and Validation of Synthetic Cryptdins

To ensure that synthetic cryptdins are equivalent to their natural counterparts, several analytical techniques are utilized:

Characterization Method Purpose Findings for Cryptdin 4
Mass Spectrometry Confirm molecular weight and disulfide formation Synthetic peptide matched expected mass with 3 disulfides formed
Amino Acid Analysis Verify peptide composition Confirmed correct amino acid sequence
Acid-Urea Polyacrylamide Gel Electrophoresis (AU-PAGE) Assess peptide charge and folding state Synthetic and natural cryptdin 4 showed identical mobilities, indicating correct folding
Antimicrobial Activity Assays Functional validation Synthetic cryptdin 4 exhibited equivalent antimicrobial activity against E. coli and S. aureus

Preparation of Antibodies Against Cryptdin

For immunological studies, polyclonal antibodies specific to cryptdin 4 are generated:

  • Immunogen : Synthetic, folded cryptdin 4 is conjugated to ovalbumin and used to immunize rabbits.
  • Antibody Purification : Immunoglobulin G (IgG) is isolated from antiserum by DEAE chromatography.
  • Specificity : Antibodies show high specificity to cryptdin 4 without cross-reactivity to other cryptdins.

Additional Notes on Preparation Variants and Mutants

  • Linear Analogs : To study structure-function relationships, linear analogs of cryptdins with all cysteine residues replaced by alanine have been synthesized.
  • Mutational Studies : Site-specific mutants (e.g., T10K mutation in cryptdin 14) have been prepared to analyze effects on peptide dimerization and function using molecular dynamics simulations and biochemical assays.

Summary Table of Preparation Steps for Cryptdin 4

Step Description Key Parameters/Notes
Peptide Assembly Fmoc-based automated solid-phase synthesis Millipore 9050 synthesizer; in situ amino acid activation
Cleavage & Deprotection TFA-water-phenol-triisopropylsilane cocktail 6 hours at 20°C
Initial Extraction Acidification with acetic acid; dichloromethane extraction 30% acetic acid final concentration
Oxidative Folding Formation of 3 disulfide bonds Confirmed by 6 Da mass decrease
Purification RP-HPLC on Vydac C-18 columns Gradient 0.25–1% acetonitrile/min; TFA or HFBA additives
Characterization Mass spec, amino acid analysis, AU-PAGE, antimicrobial assays Confirm identity and bioactivity
Antibody Production Immunization with peptide-ovalbumin conjugate Polyclonal rabbit antibodies; IgG purified by DEAE

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying the antimicrobial mechanisms of defensin-related cryptdins in the gut?

  • Methodological Answer :

  • In vitro models : Use intestinal organoids or epithelial cell lines (e.g., Caco-2) to simulate cryptdin interactions with gut microbiota. Validate results with fluorescently labeled cryptdins and confocal microscopy for spatial localization .
  • In vivo models : Employ transgenic mice (e.g., Mmp7⁻/⁻ models) to study cryptdin activation and immune modulation. Combine with metagenomic analysis of gut microbiota to assess antimicrobial specificity.
  • Data Validation : Cross-reference findings with public databases (e.g., ChemDB) to confirm structural-functional relationships .

Q. How can researchers ensure reproducibility when quantifying cryptdin expression levels under varying physiological conditions?

  • Methodological Answer :

  • Standardize protocols for tissue sampling (e.g., consistent intestinal segments) and RNA extraction.
  • Use qRT-PCR with housekeeping genes validated for gut tissue (e.g., Gapdh or Actb).
  • Employ mass spectrometry for peptide quantification, with ≥3 biological replicates per condition.
  • Share raw data and analysis pipelines via repositories like GenBank or Zenodo, adhering to FAIR principles .

Q. What ethical safeguards are critical when collecting human gut tissue samples for cryptdin research?

  • Methodological Answer :

  • Informed Consent : Clearly explain risks/benefits, including potential genetic data collection. Use anonymized identifiers (e.g., codes instead of names) .
  • Data Security : Encrypt datasets containing identifiable information using AES-256 and store them on password-protected, institution-approved servers .
  • Ethical Review : Submit protocols to institutional review boards (IRBs) to ensure compliance with GDPR or HIPAA .

Advanced Research Questions

Q. How can conflicting results in cryptdin-mediated immune modulation be resolved across different experimental models?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from published studies (e.g., via PubMed or Scopus) to identify trends or model-specific biases. Use tools like RevMan for statistical harmonization.
  • Cross-Validation : Replicate key experiments in parallel using in vitro (e.g., 3D organoids) and in vivo models. Compare outcomes with standardized metrics (e.g., cytokine levels, microbial load).
  • Transparency : Disclose all methodological details (e.g., cryptdin purification methods) to enable replication .

Q. What advanced statistical methods are recommended for analyzing cryptdin’s role in microbiome diversity?

  • Methodological Answer :

  • Multivariate Analysis : Apply PERMANOVA or LEfSe to microbiome sequencing data to identify taxa correlated with cryptdin activity.
  • Machine Learning : Train random forest models on metagenomic datasets to predict cryptdin-microbe interactions. Validate with permutation tests.
  • Data Sharing : Publish code and datasets on platforms like GitHub or Qiita to enable peer validation .

Q. How should researchers address data integrity challenges in longitudinal studies of cryptdin expression?

  • Methodological Answer :

  • Fraud Mitigation : Integrate attention-check questions (e.g., "Select ‘Strongly Agree’ to confirm attention") in participant surveys. Use blockchain-based timestamping for data entries .
  • Data Retention : Follow institutional policies for secure archival (e.g., encrypted cloud storage with 2FA) and periodic integrity checks .

Data Management and Collaboration

Q. What elements should a data management plan (DMP) include for cryptdin research funded by federal grants?

  • Methodological Answer :

  • Data Types : Specify genomic, proteomic, and clinical data types. Use standardized formats (e.g., FASTQ for sequencing).
  • Sharing Protocols : Deposit data in NIH-approved repositories (e.g., NCBI SRA) with embargo periods if needed.
  • Ethical Compliance : Document anonymization procedures and access restrictions in the DMP .

Q. How can cross-disciplinary collaborations enhance cryptdin research on structural-activity relationships?

  • Methodological Answer :

  • Interdisciplinary Teams : Partner with computational biologists for molecular dynamics simulations (e.g., using GROMACS) and chemists for synthetic analogs.
  • Open Tools : Utilize platforms like ChemMine for compound screening and ZINC15 for virtual ligand libraries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.